molecular formula C19H20ClNO2 B5780193 1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide

1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide

Cat. No. B5780193
M. Wt: 329.8 g/mol
InChI Key: IJUKYDRVEWCRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide, commonly known as CPP, is a synthetic compound that belongs to the class of NMDA receptor antagonists. It is widely used in scientific research to study the mechanisms of action of NMDA receptors in the brain. CPP is a potent and selective antagonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory.

Mechanism of Action

CPP acts as a competitive antagonist of the NMDA receptor, binding to the receptor site and preventing the binding of glutamate, the primary neurotransmitter that activates the receptor. This leads to a reduction in the activity of the NMDA receptor and a decrease in synaptic transmission.
Biochemical and Physiological Effects:
CPP has been shown to have a number of biochemical and physiological effects, including a reduction in excitatory neurotransmission, an increase in the threshold for long-term potentiation (LTP), and a decrease in the induction of LTP. These effects are thought to be due to the blockade of NMDA receptor-mediated synaptic transmission.

Advantages and Limitations for Lab Experiments

CPP is a potent and selective antagonist of the NMDA receptor, making it a valuable tool for studying the mechanisms of action of NMDA receptors in the brain. However, it is important to note that CPP has a short half-life and is rapidly metabolized in vivo, limiting its usefulness in certain experiments.

Future Directions

There are a number of future directions for research on CPP and NMDA receptors. One area of interest is the development of more potent and selective NMDA receptor antagonists, which could have important implications for the treatment of neurological and psychiatric disorders. Another area of interest is the study of the role of NMDA receptors in synaptic plasticity and learning and memory, which could lead to the development of new treatments for cognitive disorders. Finally, the development of more effective methods for delivering NMDA receptor antagonists to the brain could also be an important area of research.

Synthesis Methods

CPP can be synthesized using a variety of methods, including the reaction of 4-chlorobenzaldehyde with 2-methoxyaniline, followed by cyclization with cyclopentanone in the presence of a base. The resulting product is then converted to the carboxamide using a suitable reagent.

Scientific Research Applications

CPP is widely used in scientific research to study the mechanisms of action of NMDA receptors in the brain. It has been shown to block NMDA receptor-mediated synaptic transmission, leading to a reduction in excitatory neurotransmission. This has important implications for the treatment of a variety of neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.

properties

IUPAC Name

1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-23-17-7-3-2-6-16(17)21-18(22)19(12-4-5-13-19)14-8-10-15(20)11-9-14/h2-3,6-11H,4-5,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUKYDRVEWCRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.